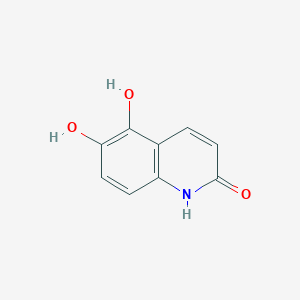
5,6-Dihydroxyquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 5,6-Dihydroxyquinolin-2(1H)-one est un composé organique hétérocyclique qui appartient à la famille des quinolinones. Elle se caractérise par la présence de deux groupes hydroxyle aux positions 5 et 6 et d'un groupe céto à la position 2 du cycle quinoléine. Ce composé est d'un grand intérêt en raison de ses activités biologiques potentielles et de ses applications dans divers domaines de la science et de l'industrie.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 5,6-Dihydroxyquinolin-2(1H)-one implique généralement la cyclisation de précurseurs appropriés dans des conditions spécifiques. Une méthode courante est la condensation du 2-aminophénol avec l'oxalate de diéthyle, suivie d'étapes de cyclisation et d'oxydation. Les conditions réactionnelles exigent souvent l'utilisation de catalyseurs acides ou basiques et de températures contrôlées pour assurer la formation du produit désiré.
Méthodes de production industrielle
La production industrielle de la this compound peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour maximiser le rendement et la pureté. Cela peut inclure l'utilisation de réacteurs à écoulement continu, de techniques de purification avancées et de mesures strictes de contrôle de la qualité pour garantir la cohérence et l'efficacité de la production.
Analyse Des Réactions Chimiques
Types de réactions
La 5,6-Dihydroxyquinolin-2(1H)-one subit diverses réactions chimiques, notamment :
Oxydation : Les groupes hydroxyle peuvent être oxydés pour former des quinones.
Réduction : Le groupe céto peut être réduit pour former des hydroquinoléines.
Substitution : Le composé peut subir des réactions de substitution électrophile et nucléophile à différentes positions sur le cycle quinoléine.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.
Substitution : Des réactifs comme les halogènes, les agents alkylants et les agents acylants sont utilisés dans diverses conditions, y compris des milieux acides ou basiques.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent les quinones, les hydroquinoléines et divers dérivés substitués de la this compound, en fonction des réactifs et des conditions spécifiques utilisés.
Applications de la recherche scientifique
La this compound a un large éventail d'applications dans la recherche scientifique, notamment :
Chimie : Utilisée comme élément constitutif pour la synthèse de molécules et de matériaux plus complexes.
Biologie : Étudiée pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes, antioxydantes et anticancéreuses.
Médecine : Enquête sur ses applications thérapeutiques potentielles, telles que le développement de nouveaux médicaments et traitements.
Industrie : Utilisée dans la production de colorants, de pigments et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action de la this compound implique son interaction avec diverses cibles moléculaires et voies. Les groupes hydroxyle et céto jouent un rôle crucial dans sa réactivité et sa capacité à former des complexes avec des ions métalliques et d'autres biomolécules. Ces interactions peuvent conduire à la modulation de processus biologiques, tels que l'inhibition enzymatique, la réponse au stress oxydatif et les voies de transduction du signal.
Applications De Recherche Scientifique
5,6-Dihydroxyquinolin-2(1H)-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5,6-Dihydroxyquinolin-2(1H)-one involves its interaction with various molecular targets and pathways. The hydroxyl and keto groups play a crucial role in its reactivity and ability to form complexes with metal ions and other biomolecules. These interactions can lead to the modulation of biological processes, such as enzyme inhibition, oxidative stress response, and signal transduction pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
Quinolin-2(1H)-one : Dépourvue de groupes hydroxyle aux positions 5 et 6.
5-Hydroxyquinolin-2(1H)-one : Ne contient qu'un groupe hydroxyle à la position 5.
6-Hydroxyquinolin-2(1H)-one : Ne contient qu'un groupe hydroxyle à la position 6.
Unicité
La 5,6-Dihydroxyquinolin-2(1H)-one est unique en raison de la présence de deux groupes hydroxyle, qui améliorent considérablement sa réactivité et ses activités biologiques potentielles par rapport à ses analogues. Cette double hydroxylation permet des modifications chimiques et des interactions plus diverses, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Numéro CAS |
586354-85-0 |
|---|---|
Formule moléculaire |
C9H7NO3 |
Poids moléculaire |
177.16 g/mol |
Nom IUPAC |
5,6-dihydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C9H7NO3/c11-7-3-2-6-5(9(7)13)1-4-8(12)10-6/h1-4,11,13H,(H,10,12) |
Clé InChI |
UTBOUXWUGRVEPB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)NC2=C1C(=C(C=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


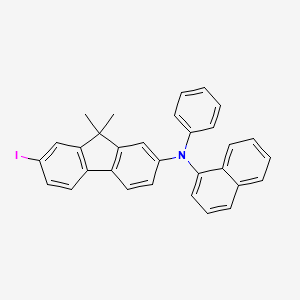

![[2-(Naphthalen-1-yl)ethoxy]acetic acid](/img/structure/B12569555.png)
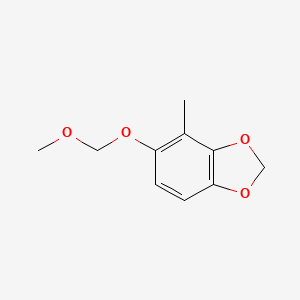

![Thieno[3,4-b]-1,4-dioxin,2,3-dihydro-5-(2-thienyl)-](/img/structure/B12569567.png)
![N-[3-(Tribromomethanesulfonyl)benzoyl]glycine](/img/structure/B12569572.png)
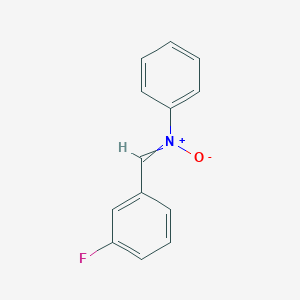
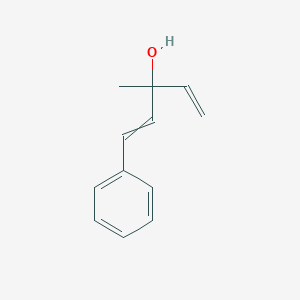
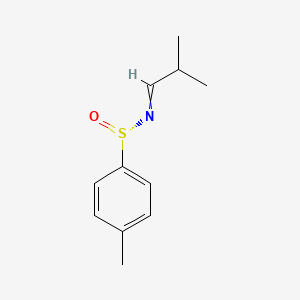
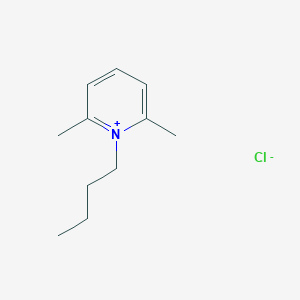
![3,3'-[1,4-Phenylenebis(methylene)]di(benzene-1,2-diol)](/img/structure/B12569600.png)
![tert-butyl N-[1-oxo-3-(4-phenylphenyl)propan-2-yl]carbamate](/img/structure/B12569617.png)

